N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide
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Overview
Description
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group, an oxochromenyl moiety, and a methylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Chromene Formation: Synthesis of the oxochromenyl moiety through cyclization reactions.
Amidation: Formation of the acetamide linkage by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide
- N-(2-fluorophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide
Uniqueness
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-3-14-8-9-16-15(11-21(26)27-19(16)10-14)12-24(2)13-20(25)23-18-7-5-4-6-17(18)22/h4-11H,3,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNMWNWSTRCQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)CC(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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